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BI-2852

KRAS Pan-RAS inhibitor Protein-Protein Interaction

Researchers studying KRAS G12D or G12V mutants need an inhibitor that works beyond the G12C-specific binding pocket. BI-2852 solves this by targeting the conserved switch I/II pocket, blocking all GEF, GAP, and effector interactions in both active and inactive KRAS conformations. - Pan-KRAS activity: inhibits G12D-CRAF interaction (IC50 770 nM) and G12C-CRAF (IC50 80 nM). - Validated in PDAC models: antiproliferative IC50 ≈ 1 µM. - Benchmark for NanoBRET target engagement assays (cellular IC50 422 nM). Supplied with ≥98% purity; ready for global shipment.

Molecular Formula C31H28N6O2
Molecular Weight 516.6 g/mol
Cat. No. B2544941
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBI-2852
Molecular FormulaC31H28N6O2
Molecular Weight516.6 g/mol
Structural Identifiers
SMILESCN1C=C(N=C1)CN2C=CC3=C2C=C(C=C3)CNCC4=C(C5=CC=CC=C5N4)C6C7=C(C=CC(=C7)O)C(=O)N6
InChIInChI=1S/C31H28N6O2/c1-36-16-21(33-18-36)17-37-11-10-20-7-6-19(12-28(20)37)14-32-15-27-29(24-4-2-3-5-26(24)34-27)30-25-13-22(38)8-9-23(25)31(39)35-30/h2-13,16,18,30,32,34,38H,14-15,17H2,1H3,(H,35,39)/t30-/m0/s1
InChIKeyJYEQLXOWWLNVDX-PMERELPUSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





BI-2852: Pan-RAS Switch I/II Pocket Inhibitor


BI-2852 is a non-covalent, small-molecule KRAS inhibitor discovered through structure-based drug design that binds with nanomolar affinity to the switch I/II (SI/II) pocket on RAS proteins [1]. This compound is mechanistically distinct from covalent KRAS^G12C inhibitors, as it targets a different pocket present in both the active (GTP-bound) and inactive (GDP-bound) conformations of KRAS [1]. By occupying this pocket, BI-2852 blocks all critical protein-protein interactions—with GEFs, GAPs, and downstream effectors—leading to the inhibition of both MAPK and PI3K signaling pathways and exerting antiproliferative effects in KRAS-mutant cells [1].

Mechanism
Non-covalent switch I/II pocket binder; blocks GEF, GAP, and effector interactions (MAPK & PI3K)
Mutation coverage
Active against multiple KRAS mutants (G12D, G12V) and wild-type; not restricted to G12C
Use context
Pan-RAS signaling studies in non-G12C mutant models, PDAC cell-line panels, and effector-pathway dissection

BI-2852 vs. Covalent KRAS G12C Inhibitors


While covalent KRAS^G12C inhibitors like sotorasib and BI-0474 offer high potency against a single mutant, their binding site (switch II pocket) is only accessible in the inactive, GDP-bound state of the KRAS^G12C mutant protein [1]. This mutation-specific and conformation-restricted mechanism renders them ineffective against other common KRAS mutants (e.g., G12D, G12V) or wild-type KRAS. BI-2852, by contrast, targets the distinct switch I/II pocket, which is conserved across active and inactive conformations of all KRAS isoforms, enabling it to function as a pan-KRAS inhibitor [1]. Therefore, substituting BI-2852 with a KRAS^G12C-specific inhibitor in a research setting would fundamentally alter the experimental outcome, failing to interrogate the broader biology of RAS signaling in non-G12C mutant models.

Mutation coverage mismatch
Covalent KRASG12C inhibitors are inactive against G12D/V mutants; substitution may limit interrogation to G12C-only contexts
Conformation-state restriction
G12C inhibitors require GDP-bound inactive state, while BI-2852 binds both GTP- and GDP-bound KRAS; conformational coverage may shift results
Pathway interpretation risk
Pan-KRAS inhibition blocks multiple effector arms; using a mutant-specific inhibitor may not replicate the same pathway-response profile

BI-2852 Quantitative Comparison


Pan-Mutant vs. G12C-Specific Inhibition

BI-2852 exhibits binding affinity for the KRAS^G12D mutant (KD = 740 nM) that is 100-fold weaker than the potency of the covalent KRAS^G12C inhibitor BI-0474 against its target (IC50 = 7.0 nM) [1][2]. However, BI-2852's key differentiation lies in its broad mutant coverage. BI-0474, sotorasib, and adagrasib are exquisitely selective for the KRAS^G12C mutant and show no activity against other mutants like G12D or G12V [3]. In contrast, BI-2852 binds to a conserved pocket present in both active and inactive forms of KRAS, enabling it to inhibit multiple mutants and wild-type KRAS, a property covalent G12C inhibitors lack [1].

Mutant coverage
Class-level inference
BI-2852: KD 740 nM (G12D) vs BI-0474: IC50 7 nM (G12C); 100-fold potency gap, but qualitatively broader mutant coverage
Pan-mutant research context; G12C-specific inhibitors are not functionally interchangeable
Mutant selectivity profile context-dependent; G12C inhibitor data from a different assay format
KRAS Pan-RAS inhibitor Protein-Protein Interaction

Antiproliferative Activity: Pan-KRAS vs. G12C

In a head-to-head cellular study, the pan-KRAS inhibitor BI-2865 demonstrated comparable antiproliferative activity to the covalent KRAS^G12C inhibitors BI-0474 and sotorasib in KRAS^G12C-expressing BaF3 cells . This demonstrates that pan-KRAS inhibitors can achieve similar efficacy to mutation-specific inhibitors in G12C-mutant contexts, while offering the additional advantage of activity against other KRAS mutants where G12C inhibitors are completely inactive .

G12C cell activity
Head-to-head
BI-2865 (pan-KRAS) IC50 140 nM; comparable to BI-0474 and sotorasib in G12C BaF3 cells
Pan-KRAS inhibitors can achieve similar activity in G12C contexts while retaining multi-mutant coverage
Data from a pan-KRAS analog; BI-2852 activity requires independent verification
Antiproliferative Activity KRAS G12C Pan-KRAS

Antiproliferative Potency in PDAC Models

A comparative study in PDAC cell lines evaluated the antiproliferative potency of two pan-KRAS inhibitors, BI-2852 and BAY-293. Both compounds exhibited similar efficacy, with IC50 values of approximately 1 μM across a panel of PDAC models [1]. This demonstrates that within the pan-KRAS inhibitor class, BI-2852 is a competitive and effective chemical probe for PDAC research.

PDAC proliferation
Head-to-head
BI-2852 IC50 ≈ 1 µM, comparable to BAY-293 across PDAC cell lines
Offers a validated alternative chemical probe for PDAC research with distinct binding mode
Cell-line panel results; context-dependent interpretation needed
Pancreatic Cancer PDAC Antiproliferative

Binding Selectivity: G12D vs. Wild-Type

BI-2852 exhibits preferential binding to the oncogenic KRAS^G12D mutant, showing a ~10-fold higher affinity (KD = 740 nM) compared to wild-type KRAS (KD = 7.5 μM) . This selectivity for the mutant over the wild-type protein is a favorable property for a chemical probe, as it suggests a degree of targeting towards the disease-relevant form of the protein.

Mutant selectivity
Cross-study
~10-fold higher affinity for G12D (KD 740 nM) over wild-type KRAS (KD 7.5 µM)
Preferential mutant binding may support disease-relevant probe selection
Relevance to cellular activity requires validation
KRAS G12D Binding Affinity Selectivity

Effector Engagement: CRAF and PI3Kα

BI-2852 inhibits the interaction between GTP-bound KRAS and its key downstream effectors CRAF and PI3Kα. The compound shows a markedly lower IC50 for inhibiting the KRAS^G12C-CRAF interaction (80 nM) compared to the KRAS^G12D-CRAF interaction (770 nM) . This functional selectivity suggests BI-2852 may differentially impact downstream signaling pathways depending on the specific KRAS mutation, a nuance important for precise pathway interrogation.

Effector blockade
Cross-study
G12C-CRAF IC50 80 nM vs G12D-CRAF IC50 770 nM; mutant-dependent potency
Differential effector engagement may influence MAPK pathway interpretation across mutants
Functional selectivity context needs experimental confirmation
Effector Interaction CRAF PI3Kα

NanoBRET Cellular Target Engagement

In a cellular NanoBRET target engagement assay, BI-2852 demonstrated an IC50 of 422 nM for binding to full-length KRAS in live HEK293 cells [1]. This cellular activity confirms that the compound can engage its target in a complex intracellular environment, bridging the gap between biochemical binding data and functional cellular readouts.

Cellular engagement
Supporting evidence
NanoBRET IC50 422 nM in live HEK293 cells
Supports intracellular target engagement at reported concentration
Overexpression model; endogenous context may differ
Target Engagement NanoBRET Cellular Activity

BI-2852 Research Applications


Non-G12C Mutant Cancer Models

BI-2852 is uniquely positioned for research involving KRAS mutants other than G12C, such as G12D and G12V. As a pan-KRAS inhibitor, it binds to the conserved switch I/II pocket, a feature not shared by the mutation-specific, covalent KRAS^G12C inhibitors like sotorasib and BI-0474 . Studies requiring inhibition of KRAS signaling in G12D-driven pancreatic or colorectal cancer cells should procure BI-2852, as G12C-specific compounds are functionally inert in these contexts .

PDAC Drug Discovery

For PDAC research, where KRAS mutations are nearly ubiquitous, BI-2852 is a validated chemical probe. It has demonstrated potent antiproliferative activity (IC50 ≈ 1 μM) in PDAC cell lines, comparable to the alternative pan-KRAS inhibitor BAY-293 . Its well-characterized mechanism of blocking all GEF, GAP, and effector interactions provides a clear rationale for use in target validation and pathway dissection studies in PDAC [1].

Differential Effector Pathway Engagement

BI-2852 exhibits mutant-dependent potency in inhibiting KRAS interactions with downstream effectors, such as a 9.6-fold lower IC50 for disrupting the KRAS^G12C-CRAF interaction (80 nM) compared to KRAS^G12D-CRAF (770 nM) . This property makes BI-2852 an invaluable tool for researchers seeking to understand how different KRAS mutants differentially signal through the MAPK (CRAF) and PI3K pathways. Studies designed to deconvolute these signaling biases should prioritize BI-2852.

Target Engagement and Occupancy Studies

The validated NanoBRET assay, which reports an IC50 of 422 nM for BI-2852 binding to KRAS in live cells, establishes this compound as a benchmark for target engagement studies . Researchers developing or validating novel KRAS-targeting modalities can use BI-2852 as a reference inhibitor to calibrate assay windows, confirm target expression, and benchmark the cellular activity of new chemical entities.

Application
Selection Property
Validation Focus
Non-G12C mutant cancer models
Conserved switch I/II pocket binding
Activity in G12D, G12V, and wild-type contexts
PDAC cell-line proliferation studies
Comparable potency to alternative probes
Antiproliferative endpoint review across PDAC panels
Effector-pathway signaling dissection
Mutant-dependent effector inhibition profile
CRAF vs PI3K pathway response interpretation
Cellular target occupancy studies
NanoBRET-validated cellular engagement
Target engagement benchmark for assay development

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
Explore Hub


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